molecular formula C11H9FN4O3 B4314600 1-[(3-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(3-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4314600
M. Wt: 264.21 g/mol
InChI Key: AHLLUUZANMZZAT-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C10H8FN3O2. This compound is known for its unique structure, which includes a fluorobenzyl group, a nitro group, and a pyrazole ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of 3-fluorobenzyl chloride with 4-nitro-1H-pyrazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, organic solvents.

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

Major Products Formed

    Reduction: 1-(3-fluorobenzyl)-4-amino-1H-pyrazole-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid and corresponding amine.

Scientific Research Applications

1-(3-Fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions. The pyrazole ring provides a stable scaffold for these interactions, allowing the compound to exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    1-(3-Fluorobenzyl)-4-amino-1H-pyrazole-3-carboxamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-(3-Fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to its combination of a fluorobenzyl group, a nitro group, and a pyrazole ring. This combination imparts specific chemical properties, such as enhanced binding affinity and redox activity, making it valuable for various scientific research applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O3/c12-8-3-1-2-7(4-8)5-15-6-9(16(18)19)10(14-15)11(13)17/h1-4,6H,5H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLLUUZANMZZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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